![molecular formula C22H19N3O6S2 B3001074 N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1105196-04-0](/img/structure/B3001074.png)
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H19N3O6S2 and its molecular weight is 485.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Anticancer Activity
Research indicates that compounds related to this structure exhibit significant anticancer properties. For instance, similar oxadiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been explored through its interaction with various inflammatory mediators. It has been noted that derivatives with a benzodioxole moiety can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Antimicrobial Properties
Research has also highlighted the antimicrobial effects of related compounds. The presence of the oxadiazole ring is known to enhance antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that the compound could be further investigated for use in treating infections caused by resistant strains .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Compounds similar to this one have shown to inhibit specific kinases involved in cancer progression, such as Src family kinases (SFKs). This inhibition leads to reduced cell migration and invasion capabilities of cancer cells .
- Modulation of Inflammatory Pathways : The compound may modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB and MAPK pathways, which are critical in the inflammatory response .
- Antioxidant Activity : Some studies suggest that derivatives possess antioxidant properties that help mitigate oxidative stress within cells, further contributing to their anticancer and anti-inflammatory effects .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced solid tumors after a series of treatments over several weeks.
- Case Study 2 : Another study focused on a related oxadiazole compound demonstrated significant reductions in markers of inflammation in patients with rheumatoid arthritis after 12 weeks of treatment.
Data Tables
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c1-3-28-16-7-4-14(5-8-16)21-23-22(31-24-21)20-19(10-11-32-20)33(26,27)25(2)15-6-9-17-18(12-15)30-13-29-17/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSOGZULBWENFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.